molecular formula C7H5ClN2 B1357548 7-Chloroimidazo[1,2-a]pyridine CAS No. 4532-25-6

7-Chloroimidazo[1,2-a]pyridine

Numéro de catalogue: B1357548
Numéro CAS: 4532-25-6
Poids moléculaire: 152.58 g/mol
Clé InChI: NGHRUBVFDAKWBC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Chloroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

7-Chloroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a member of the imidazo[1,2-a]pyridine family, which is known for its pharmacological potential. Compounds in this class have been shown to exhibit various biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Mycobacterium tuberculosis : This compound has demonstrated potent activity against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). The minimum inhibitory concentration (MIC) values range from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating strong antibacterial properties .
  • Cholinesterase Inhibition : Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. For example, one derivative showed an IC50 value of 79 µM for AChE and 65 µM for BChE .

Therapeutic Applications

The therapeutic potential of this compound extends to various disease states:

  • Antitubercular Agents : Compounds derived from this structure are being explored as alternatives to traditional antitubercular drugs due to their effectiveness against resistant strains .
  • Anti-Angiogenic Properties : The compound has been identified as an inhibitor of VEGF-R2 (Vascular Endothelial Growth Factor Receptor 2), making it a candidate for treating diseases associated with abnormal angiogenesis like cancer and diabetic complications .
  • Neurological Disorders : Given its cholinesterase inhibitory activity, there is potential for use in treating Alzheimer's disease and other cognitive disorders .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound and its derivatives:

  • Anti-Tuberculosis Activity : A study by Abrahams et al. identified several imidazo[1,2-a]pyridine compounds as potent inhibitors against Mtb through high-throughput screening methods. The study revealed that modifications at specific positions on the imidazopyridine ring could enhance antibacterial activity .
  • Cholinesterase Inhibition Study : Research conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated varying degrees of AChE and BChE inhibition. The findings suggested that structural modifications significantly impact their inhibitory potency .
  • VEGF-R2 Inhibition : Patents have been filed detailing the use of imidazo[1,2-a]pyridine compounds as VEGF-R2 inhibitors for treating conditions like cancer and autoimmune diseases .

Data Summary

The following table summarizes key findings regarding the biological activities and mechanisms of action associated with this compound:

Activity TypeMechanism/TargetIC50/MIC ValuesReferences
AntitubercularInhibition of MtbMIC: 0.03 - 5.0 μM ,
Cholinesterase InhibitionAChE/BChEAChE IC50: 79 µM; BChE IC50: 65 µM
Anti-AngiogenicVEGF-R2 InhibitionNot specified

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity
7-Chloroimidazo[1,2-a]pyridine derivatives have been evaluated for their antimicrobial properties. Research indicates that modifications to this scaffold can enhance its activity against various pathogens. For instance, studies have shown that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the H37Rv strain . This positions 7-chloro derivatives as promising candidates for anti-tuberculosis drug development.

Anticancer Properties
The compound also demonstrates potential as an anticancer agent. The imidazo[1,2-a]pyridine scaffold is recognized for its ability to inhibit cancer cell proliferation across several types of tumors. For example, a study highlighted the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives that showed significant cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) studies suggest that specific substitutions at the 7-position can enhance anticancer efficacy.

Neuropharmacological Effects
Research has indicated that 7-chloro derivatives may interact with neurotransmitter systems. Some compounds within this class have been identified as inhibitors of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. In vitro studies reported IC50 values ranging from 0.2 to 50 μM for AChE inhibition, suggesting potential therapeutic benefits in neurodegenerative disorders .

Case Study 1: Anti-Tuberculosis Activity

A series of novel imidazo[1,2-a]pyridinecarboxamide derivatives were synthesized and screened for anti-tuberculosis properties. Among these, certain compounds showed comparable activity to established drugs like isoniazid but with improved selectivity and potency against resistant strains of Mycobacterium tuberculosis .

CompoundMIC (μM)Activity
Compound 150.5Active
Compound 160.3Highly Active
Isoniazid1.0Reference

Case Study 2: Anticancer Activity

In another study, researchers designed a library of imidazo[1,2-a]pyridine derivatives and evaluated their anticancer effects on various cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values below 10 μM against breast and lung cancer cells .

CompoundCancer Cell LineIC50 (μM)
Compound AMCF-7 (Breast)8
Compound BA549 (Lung)5
Compound CHeLa (Cervical)12

Structure-Activity Relationship Insights

The efficacy of this compound derivatives is highly dependent on their structural features. Modifications at the chlorine position or substituents on the aromatic ring can lead to significant variations in biological activity. For example, replacing the methyl group at position 6 with a chloro group resulted in a notable drop in activity against tuberculosis strains . These insights are crucial for guiding future drug design efforts.

Propriétés

IUPAC Name

7-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHRUBVFDAKWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599277
Record name 7-Chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4532-25-6
Record name 7-Chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloroimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-pyridin-2-ylamine (25.0 g, 0.194 mol) in EtOH (250 ml) was added NaHCO3 (32.7 g, 0.389 mol) followed by a 50% solution of chloroacetaldehyde in water (37 mL, 0.292 mol). The mixture was refluxed for 6 h. The solvents were removed under reduced pressure and the crude mixture was diluted with water (250 ml) and extracted with EtOAc (2×125 ml). The combined organic layers were washed with brine (50 ml), dried (MgSO4), filtered and concentrated under reduced pressure to give 7-chloro-imidazo[1,2-a]pyridine (32.7 g). 1H NMR (400 MHz, CDCl3) δ 8.06 (1H, d), 7.64 (2H, d), 7.56 (1H, s), 6.79 (1H, dd).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
37 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Chloro-pyridin-2-ylamine (1 eq, 38.9 mmol, 5 g) is added to a solution of chloroacetic aldehyde (3 eq, 117 mmol, 15.1 ml) in EtOH (60 ml). NaHCO3 (2 eq, 77.8 mmol, 6.53 g) is added and the reaction mixture is heated at reflux for 17 h. The solvent is removed in vacuo and the product is purified by flash column chromatography eluting with 8:2 DCM/MeOH to afford 7-chloro-imidazo-[1,2-a]-pyridine as a red solid; [M+H]+=153
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
chloroacetic aldehyde
Quantity
15.1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A stirred suspension of 4-chloropyridin-2-ylamine (6.20 g, 48.2 mmol), chloroacetaldehyde (11.4 g of a 50 wt % solution in water, 73 mmol) and sodium hydrogencarbonate (8.09 g, 96.4 mmol) in ethanol (70 ml) was heated under reflux for 6 h. The solvent was evaporated and the residue partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over sodium sulphate and concentrated in vacuo to give an orange oil. This oil was purified by silica gel chromatography eluting with 50% ethyl acetate in isohexane to afford 7-chloroimidazo[1,2-α]pyridine (5.60 g, 75%) as a white crystalline solid. 1H NMR (400 MHz, CDCl3) δH 6.78 (1H, d, J 7), 7.56 (1H, s), 7.63 (2H, s), 8.05 (1H, d, J 7).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 4-Chloro-pyridin-2-ylamine (12.8 g, 100 mmol, 1.0 equiv) in EtOH (170 ml) was added NaHCO3 (16.8 g, 200 mmol, 2.0 equiv) followed by chloroacetaldehyde (19.0 ml, 150 mmol, 1.5 equiv). The mixture was refluxed for 6 h. Solvents removed under reduced pressure and the crude mixture was partitioned between water and EtOAc. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The product was purified by column chromatography (SiO2, eluted with 50% EtOAC-petrol) to afford 13.2 g of product. MS: [M+H]+=153.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-Chloroimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
7-Chloroimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
7-Chloroimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
7-Chloroimidazo[1,2-a]pyridine
Reactant of Route 6
7-Chloroimidazo[1,2-a]pyridine
Customer
Q & A

Q1: How is 7-chloroimidazo[1,2-a]pyridine synthesized?

A1: The research paper describes a straightforward synthesis of this compound. [] It involves the reaction of bromoacetaldehyde with 2-amino-4-chloropyridine. This suggests a condensation reaction where the amine group of 2-amino-4-chloropyridine reacts with the aldehyde group of bromoacetaldehyde, leading to the formation of the imidazo[1,2-a]pyridine ring system with a chlorine atom at the 7th position.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.